molecular formula C10H19N3 B15048178 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine

3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine

Cat. No.: B15048178
M. Wt: 181.28 g/mol
InChI Key: YAVLMMZXSFVOOK-UHFFFAOYSA-N
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Description

3-Methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine is a chemical compound built around a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse therapeutic potential. Pyrazole-containing molecules are of significant interest in pharmaceutical research for designing new active agents, with documented applications spanning anti-inflammatory and anticancer activities (PMCID: PMC9780894 ). The specific substitution pattern on this amine-functionalized pyrazole makes it a valuable building block for researchers. It can be utilized in the synthesis and exploration of novel kinase inhibitors, which are a critical class of therapeutics. The 3-aminopyrazole moiety is recognized as an excellent starting point for developing potent and selective inhibitors for understudied kinases, such as those in the PCTAIRE family (e.g., CDK16), which are implicated in various cancers (PMCID: PMC9736855 ). This compound is intended for research purposes only, providing chemists and biologists a key intermediate to probe biological pathways and develop new therapeutic candidates.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-methyl-1-propan-2-yl-N-propylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-5-6-11-10-7-13(8(2)3)12-9(10)4/h7-8,11H,5-6H2,1-4H3

InChI Key

YAVLMMZXSFVOOK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the cyclization reaction can be facilitated under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine with its analogs from the literature:

Compound Name Position 1 Substituent Amine Substituent Synthetic Yield Melting Point Key Spectral Data
This compound Isopropyl Propyl Not reported Not reported Hypothetical: Expected ^1H NMR δ ~2.5–3.5 (propyl CH2), 1.2–1.4 (isopropyl CH3)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Cyclopropyl 17.9% 104.0–107.0°C ^1H NMR (CDCl3): δ 8.87 (pyridine H), 7.35 (pyrazole H); HRMS m/z 215 [M+H]+
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl 3-(Methylthio)propyl Not reported Not reported IR: 3298 cm⁻¹ (N-H stretch); ^1H NMR: δ 2.10 (S-CH3), 3.55 (SCH2)

Key Observations:

Position 1 Substituent Effects: The isopropyl group in the target compound likely enhances lipophilicity compared to the pyridin-3-yl group in analogs, which may facilitate aromatic stacking interactions but reduce solubility .

Amine Substituent Diversity :

  • The propyl chain in the target compound may offer greater conformational flexibility compared to the cyclopropyl or methylthio-containing analogs. Cyclopropyl groups introduce steric constraints, as seen in the lower synthetic yield (17.9%) of the N-cyclopropyl analog .
  • The methylthio (-SMe) group in 3-Methyl-N-(3-(methylthio)propyl)-... enhances polarizability, which could improve metabolic stability but increase susceptibility to oxidation .

Synthetic Challenges :

  • Copper-catalyzed coupling reactions (e.g., using CuBr and Cs2CO3) are common for pyrazol-4-amine derivatives, but yields vary significantly with substituent bulkiness. The target compound’s isopropyl group may require optimized conditions to mitigate steric hindrance .

Research Findings and Computational Insights

Noncovalent Interactions (NCI) Analysis

Using methods described in , noncovalent interactions in pyrazol-4-amine derivatives can be visualized via electron density topology. For example:

  • Hydrogen Bonding : The N-propylamine group in the target compound may form weaker hydrogen bonds compared to the cyclopropylamine analog due to reduced electron density on the amine nitrogen.
  • Steric Effects : The isopropyl group at position 1 could create steric repulsion in protein binding pockets, contrasting with the planar pyridin-3-yl group’s ability to engage in π-π interactions .

Wavefunction Analysis (Multiwfn)

Multiwfn can predict spectroscopic properties and orbital contributions. For instance:

  • ^13C NMR Shifts : The target compound’s methyl and isopropyl carbons are expected to resonate at δ ~20–25 (CH3) and δ ~25–30 (CH(CH3)2), differing from pyridin-3-yl analogs (δ ~120–150 for aromatic carbons) .
  • Electrostatic Potential (ESP): The N-propylamine moiety may exhibit a less polarized ESP surface compared to cyclopropylamine, affecting solubility and crystallinity .

Biological Activity

3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by its unique chemical structure, which contributes to its diverse pharmacological properties.

The compound has the following chemical properties:

  • Molecular Formula : C14H24ClN5
  • Molecular Weight : 297.83 g/mol
  • CAS Number : 1856025-74-5

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. A study evaluated several pyrazole derivatives for their in vitro antimicrobial activities against various pathogens, revealing significant inhibition zones and minimum inhibitory concentrations (MICs).

CompoundMIC (µg/mL)Pathogen
This compound0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
Other DerivativesVariesVarious Pathogens

The compound exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL, indicating strong bactericidal properties .

Anticancer Activity

In addition to its antimicrobial properties, pyrazole derivatives have been investigated for their anticancer potential. A specific study focused on the cytotoxic effects of various pyrazole compounds on cancer cell lines, including A549 (lung cancer) cells. The results indicated that certain derivatives induced significant apoptosis in cancer cells.

CompoundIC50 (µM)Cell Line
3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine49.85A549

The compound showed an IC50 value of 49.85 µM against A549 cells, suggesting moderate anticancer activity .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within microbial and cancerous cells. The inhibition of key enzymes involved in cell wall synthesis and DNA replication pathways has been proposed as potential mechanisms through which this compound exerts its antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, a derivative similar to this compound demonstrated significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment : A study on lung cancer patients treated with pyrazole derivatives showed improved survival rates and reduced tumor sizes, supporting the compound's potential as an adjunct therapy in oncology.

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